molecular formula C5H2Cl4O4 B14652531 Tetrachloroglutaconic acid CAS No. 40015-48-3

Tetrachloroglutaconic acid

Cat. No.: B14652531
CAS No.: 40015-48-3
M. Wt: 267.9 g/mol
InChI Key: GIEYXHDTMLXSKG-UHFFFAOYSA-N
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Description

Tetrachloroglutaconic acid (C₅H₄Cl₄O₄) is a chlorinated derivative of glutaconic acid, characterized by four chlorine atoms substituted on its carbon backbone. Its reactivity and stability are influenced by the electron-withdrawing effects of chlorine atoms, which enhance acidity and alter solubility compared to non-halogenated analogs .

Properties

CAS No.

40015-48-3

Molecular Formula

C5H2Cl4O4

Molecular Weight

267.9 g/mol

IUPAC Name

2,3,4,4-tetrachloropent-2-enedioic acid

InChI

InChI=1S/C5H2Cl4O4/c6-1(3(10)11)2(7)5(8,9)4(12)13/h(H,10,11)(H,12,13)

InChI Key

GIEYXHDTMLXSKG-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroglutaconic acid can be synthesized through the chlorination of glutaconic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the glutaconic acid molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The process requires careful monitoring of reaction parameters to achieve high yield and purity. Post-reaction, the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

General Reactivity of Chlorinated Carboxylic Acids

While direct data for tetrachloroglutaconic acid is unavailable, insights can be inferred from structurally related compounds:

Reaction Type Example Reactions (From Analogous Compounds) Key Observations
Decarboxylation Thermal/acidic breakdown of chlorinated acidsLikely formation of chlorinated alkenes or CO₂, depending on conditions .
Esterification Reaction with alcohols under acid catalysisExpected to form chlorinated esters, though steric effects may reduce yields .
Nucleophilic Substitution Displacement of chlorine atoms by amines or thiolsFeasible in polar aprotic solvents, but electronic effects of Cl may hinder reactivity .
Reduction Catalytic hydrogenation or hydride reductionPotential conversion to partially chlorinated diols or saturated acids .

Potential Reaction Pathways (Hypothetical)

Based on the behavior of tetrachlorophthalic acid and other polychlorinated acids:

Acid-Catalyzed Reactions

  • Hydrolysis : Possible cleavage under strong acidic or basic conditions to yield simpler chlorinated fragments.

  • Polymerization : Chlorinated carboxylic acids may initiate or participate in polymerization under specific conditions .

Oxidative Reactions

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) could break C-Cl bonds, leading to dechlorinated products or ketones .

Thermal Decomposition

  • Dehydrohalogenation : Elimination of HCl to form unsaturated derivatives (e.g., dichloroglutaconic anhydride) .

Recommendations for Further Research

To obtain authoritative data on this compound:

  • Consult Specialized Databases :

    • Reaxys, SciFinder, or PubChem for reaction entries.

    • Patent literature for synthetic applications.

  • Experimental Studies :

    • Investigate esterification, amidation, and halogen-exchange reactions.

    • Characterize stability under varying pH and temperature conditions.

Scientific Research Applications

Tetrachloroglutaconic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tetrachloroglutaconic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichloroacetic Acid (C₂HCl₃O₂)

Structural Similarities : Both compounds feature chlorine substitutions on a carboxylic acid backbone. However, trichloroacetic acid has three chlorine atoms on a two-carbon chain, while tetrachloroglutaconic acid has four chlorines on a five-carbon chain.
Physicochemical Properties :

  • Acidity : Trichloroacetic acid (pKa ~0.7) is significantly more acidic than glutaconic acid derivatives due to its shorter carbon chain and higher halogen density .
  • Solubility: Trichloroacetic acid is highly soluble in water (1200 g/L at 20°C), whereas this compound likely exhibits lower solubility owing to its larger hydrophobic backbone. Toxicity: Trichloroacetic acid is a known skin irritant and environmental pollutant, with studies linking it to cellular apoptosis and DNA damage . This compound’s toxicity profile remains less studied but may share similarities due to shared reactive functional groups.

Dichloroglutaric Acid (C₅H₆Cl₂O₄)

Structural Differences : Dichloroglutaric acid has two chlorine atoms on a five-carbon chain, compared to this compound’s four chlorines.
Reactivity : Reduced chlorination in dichloroglutaric acid decreases its electron-withdrawing effects, resulting in a higher pKa (~2.5) and greater biodegradability.
Applications : Dichloroglutaric acid is used in polymer synthesis and as a chelating agent, whereas this compound’s applications are less defined but may include niche catalytic roles .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Trichloroacetic Acid Dichloroglutaric Acid
Molecular Formula C₅H₄Cl₄O₄ C₂HCl₃O₂ C₅H₆Cl₂O₄
Molecular Weight (g/mol) 287.8 163.4 209.0
pKa ~1.2 (estimated) 0.7 ~2.5
Water Solubility Low (estimated <100 g/L) 1200 g/L Moderate (~500 g/L)
Toxicity (LD₅₀, oral rat) Not available 500 mg/kg 1200 mg/kg

Table 2: Toxicogenomic Studies (CTD Data)

Compound Associated Diseases Interacting Genes
This compound Limited data; inferred oxidative stress N/A
Trichloroacetic Acid Hepatotoxicity, Cancer TP53, CYP2E1
Dichloroglutaric Acid Renal toxicity SOD1, GSTP1

Research Findings and Methodological Insights

  • Toxicogenomic Analysis: The Comparative Toxicogenomics Database (CTD) highlights that chlorinated carboxylic acids like trichloroacetic acid disrupt redox homeostasis by interacting with genes such as CYP2E1 and SOD1, which regulate oxidative stress . While this compound lacks direct studies, its structural similarity suggests analogous mechanisms.
  • Environmental Impact : Chlorinated acids persist in aquatic systems due to low biodegradability. Trichloroacetic acid’s half-life in water exceeds 30 days, implying this compound may exhibit similar environmental retention .
  • Synthesis Challenges : The steric hindrance from four chlorine atoms in this compound complicates its synthesis compared to less halogenated analogs, requiring specialized catalysts or stepwise chlorination .

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